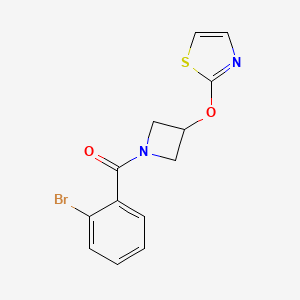
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTA-EG6 is a small molecule that belongs to the class of azetidinone-containing compounds, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
One key application area of bromophenol derivatives, closely related to the target compound, is in the inhibition of carbonic anhydrase (CA). CA inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. Studies on novel bromophenol derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, highlighting their potential as lead compounds for developing new CA inhibitors (Akbaba et al., 2013).
Antibacterial and Antifungal Activities
Compounds structurally similar to "(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" have been synthesized and tested for their antimicrobial properties. Notably, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids showed significant activity against Gram-negative bacteria, showcasing the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Woulfe & Miller, 1985).
Antioxidant Properties
Research has also focused on the synthesis of bromophenol derivatives and their antioxidant activities. These compounds exhibit radical scavenging activities, which are crucial for protecting against oxidative stress-related damages in biological systems. The antioxidant properties of such derivatives make them candidates for developing drugs and supplements to combat oxidative stress and related diseases (Çetinkaya et al., 2012).
Antitumor and Anti-inflammatory Activities
Novel thiazole and pyrazole derivatives, related to the target compound, have been explored for their antitumor and anti-inflammatory activities. Some derivatives demonstrated inhibitory effects on various cancer cell lines, suggesting their potential in cancer therapy. Additionally, synthesized pyrazole derivatives of gallic acid, related structurally to the target compound, exhibited significant anti-inflammatory activity, indicating their use in developing anti-inflammatory drugs (Arunkumar et al., 2009).
Mechanoluminescence and Thermally Activated Delayed Fluorescence
Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone, sharing structural features with the target molecule, have shown properties of aggregation-induced emission (AIE), thermally activated delayed fluorescence (TADF), and mechanoluminescence (ML). These characteristics are valuable for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and stress-sensitive materials (Liu et al., 2020).
Orientations Futures
The future directions for research on “(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUYNKKKHCMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

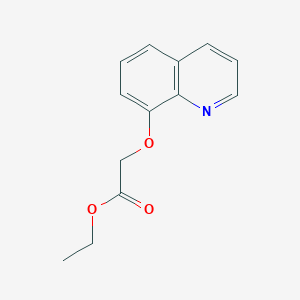
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

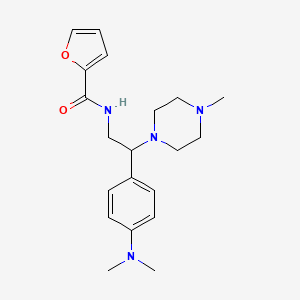
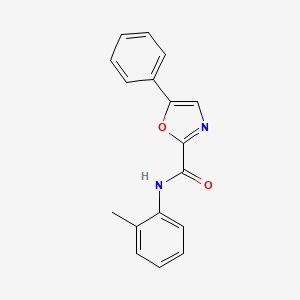
![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)
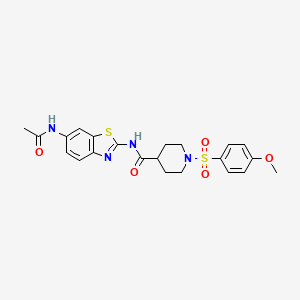

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)